

CAS number and molecular formula for Rizatriptan N-Methylsulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Rizatriptan N-Methylsulfonamide

Cat. No.: B1156761 Get Quote

In-Depth Technical Guide: Rizatriptan N-Methylsulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on **Rizatriptan N-Methylsulfonamide**, a known impurity of the anti-migraine drug Rizatriptan. Due to the nature of this compound as a process-related impurity, publicly available data is limited. This document summarizes the core chemical data, outlines a representative analytical methodology for its detection, and clarifies its relationship to the active pharmaceutical ingredient (API).

Core Compound Data

Rizatriptan N-Methylsulfonamide, also identified as Rizatriptan EP Impurity E, is a molecule of interest in the quality control and assurance of Rizatriptan manufacturing.[1][2][3] While extensive research on its specific biological activity is not publicly available, its characterization is crucial for ensuring the purity and safety of the final drug product.

Chemical Identification and Properties

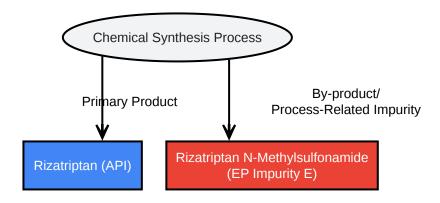
The fundamental chemical identifiers and properties of **Rizatriptan N-Methylsulfonamide** are summarized in the table below.



Property	Value	Source
Chemical Name	2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1- (methylsulfonyl)-1H-indol-3-yl)- N,N-dimethylethan-1-amine	[1][3]
Synonyms	Rizatriptan EP Impurity E, N- mesyl rizatriptan	[1][3]
CAS Number	2757961-25-2	[3]
Molecular Formula	C16H21N5O2S	[1][2][3]
Molecular Weight	347.44 g/mol	[1][3]

Relationship to Rizatriptan

Rizatriptan N-Methylsulfonamide is not a known metabolite of Rizatriptan. The primary metabolic pathway for Rizatriptan is oxidative deamination by monoamine oxidase-A (MAO-A). [4][5][6] The presence of the N-methylsulfonyl group suggests that this compound is a process-related impurity, likely formed during the synthesis of the Rizatriptan API.



Click to download full resolution via product page

Logical relationship of Rizatriptan and its N-Methylsulfonamide impurity.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis or standalone analysis of **Rizatriptan N-Methylsulfonamide** is not available in the public domain, its detection and



quantification fall under the general methods for related substances in Rizatriptan, as outlined in pharmacopeias such as the United States Pharmacopeia (USP). The following is a representative High-Performance Liquid Chromatography (HPLC) method for the analysis of Rizatriptan and its impurities.[7]

Representative HPLC Method for Rizatriptan and Related Substances[8]

This method is based on the principles outlined in the USP monograph for Rizatriptan Benzoate.

Chromatographic Conditions:

Mode: Liquid Chromatography (LC)

• Detector: Ultraviolet (UV), 280 nm

• Column: 4.6-mm × 25-cm; 5-μm packing L11

• Column Temperature: 40°C

• Flow Rate: 1.5 mL/min

Injection Volume: 20 μL

Mobile Phase Preparation:

- Solution A: Add 1.0 mL of trifluoroacetic acid to 1 L of a solution of acetonitrile and water (4:21), and mix.
- Solution B: Acetonitrile
- Gradient: A gradient elution is typically used to separate the main component from its impurities. The specific gradient profile would be optimized to achieve adequate resolution between all known impurities.

System Suitability:



- Sample: Standard solution of Rizatriptan.
- Requirements:
 - The tailing factor for the Rizatriptan peak should be not more than 3.0.
 - The relative standard deviation for replicate injections should be not more than 0.73% for the Rizatriptan peak.

Analysis:

- Prepare a sample solution of the Rizatriptan substance to be tested.
- Inject the sample solution into the chromatograph.
- Record the chromatogram and measure the peak responses.
- The identification of impurities, including Rizatriptan N-Methylsulfonamide, would be based on their relative retention times compared to the principal Rizatriptan peak, established using a qualified reference standard for the impurity.

Signaling Pathways and Biological Activity

There is no publicly available information regarding specific signaling pathways modulated by **Rizatriptan N-Methylsulfonamide** or its biological activity. As a process-related impurity, the focus of regulatory and quality control measures is to limit its presence in the final drug product to ensure safety and efficacy of the API, Rizatriptan. The pharmacological activity of Rizatriptan is well-established as a selective agonist of 5-HT1B and 5-HT1D receptors.[4][5][6]

Conclusion

Rizatriptan N-Methylsulfonamide is a critical quality attribute in the manufacturing of Rizatriptan. While specific biological data and experimental protocols for this impurity are not widely published, its chemical identity is well-defined. The control of this and other impurities is managed through robust analytical methods, such as the representative HPLC protocol described herein, which are essential for ensuring the quality and safety of the final pharmaceutical product. Further research into the potential biological impact of this and other



process-related impurities could provide valuable insights for drug development and safety assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. alentris.org [alentris.org]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. kmpharma.in [kmpharma.in]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
- 7. uspnf.com [uspnf.com]
- To cite this document: BenchChem. [CAS number and molecular formula for Rizatriptan N-Methylsulfonamide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1156761#cas-number-and-molecular-formula-for-rizatriptan-n-methylsulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com